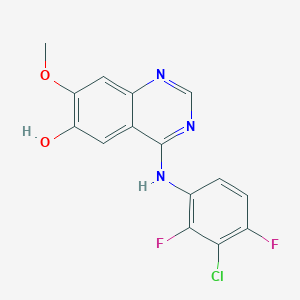
4-((3-氯-2,4-二氟苯基)氨基)-7-甲氧基喹唑啉-6-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol” is a complex organic molecule. It contains a quinazolin-6-ol core, which is substituted at the 4-position by a 3-chloro-2,4-difluorophenylamino group and at the 7-position by a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a quinazolin-6-ol core bearing multiple substituents. The presence of the 3-chloro-2,4-difluorophenylamino group and the methoxy group at specific positions on the quinazolin-6-ol core could potentially influence its chemical properties and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Unfortunately, detailed information about these properties is not available in the literature I have access to .科学研究应用
抗疟疾和抗癌应用
氯喹及其衍生物因其抗疟疾特性和在癌症治疗中的潜在应用而被广泛研究。氯喹 (CQ) 以其抗疟疾作用而闻名,并已在研究中重新用于治疗包括癌症在内的各种疾病。其在癌症治疗中应用的原理在于 CQ 的生化特性,它可以干扰促进癌细胞增殖的细胞通路。此外,对含 CQ 化合物的探索导致了具有潜在治疗应用的新型衍生物的发现,表明结构类似物在药物开发中的重要性 (Njaria 等人,2015)。
免疫调节作用
氯喹和羟氯喹也以其免疫抑制活性而闻名,这使得它们可用于治疗系统性红斑狼疮和类风湿性关节炎等自身免疫性疾病。这些化合物可以减少 T 细胞和 B 细胞的过度活跃以及促炎细胞因子基因表达,表明它们除了抗疟疾作用之外还有更广泛的应用 (Taherian 等人,2013)。
未来方向
The future research directions for this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action and potential therapeutic applications .
作用机制
Target of Action
The compound “4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol” is a derivative of quinoline . Quinoline derivatives are known to exhibit antibacterial, antineoplastic, and antiviral activities . They are inhibitors of various enzymes , suggesting that the primary targets of this compound could be certain enzymes in the body.
Mode of Action
Based on the properties of quinoline derivatives, it can be inferred that the compound might interact with its targets (possibly enzymes) and inhibit their function . This inhibition could result in the prevention of certain biochemical reactions, leading to its antibacterial, antineoplastic, and antiviral effects .
Biochemical Pathways
Given the broad spectrum of antibacterial activity exhibited by quinoline derivatives , it can be speculated that multiple biochemical pathways might be affected. These could include pathways essential for the survival and proliferation of bacteria, cancer cells, or viruses.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its inhibitory effects on its target enzymes. This could result in the disruption of essential biochemical processes in bacteria, cancer cells, or viruses, leading to their death or inhibition of growth .
属性
IUPAC Name |
4-(3-chloro-2,4-difluoroanilino)-7-methoxyquinazolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N3O2/c1-23-12-5-10-7(4-11(12)22)15(20-6-19-10)21-9-3-2-8(17)13(16)14(9)18/h2-6,22H,1H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHIDGDETKVDSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)F)Cl)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2398995.png)
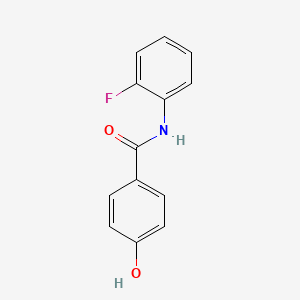
![1-[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2398999.png)
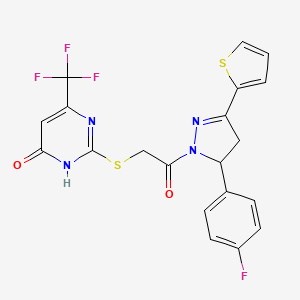
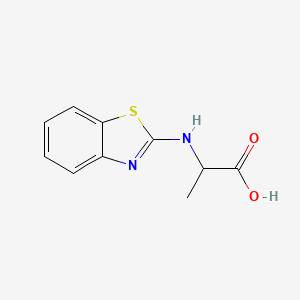

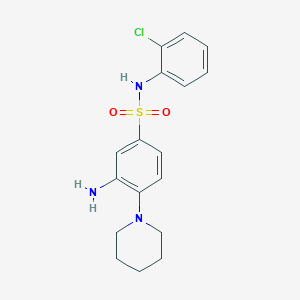
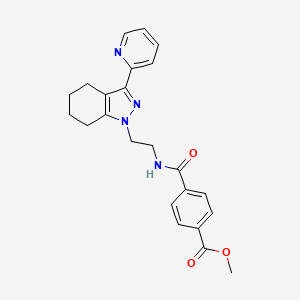
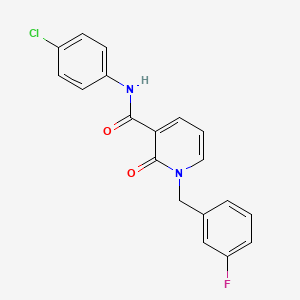
![2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2399011.png)

![N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2399014.png)
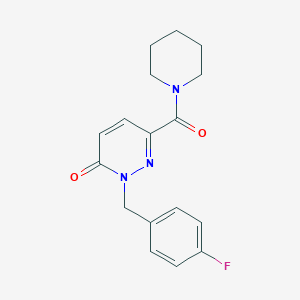
![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2399016.png)